2,4-Dimethyl-5-nitrobenzotrifluoride

Description

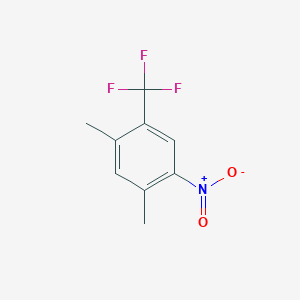

2,4-Dimethyl-5-nitrobenzotrifluoride is a substituted benzotrifluoride derivative characterized by a trifluoromethyl group (-CF₃) attached to a benzene ring, with methyl (-CH₃) groups at positions 2 and 4, and a nitro (-NO₂) group at position 5. This compound is structurally significant due to the electron-withdrawing effects of the nitro and trifluoromethyl groups, balanced by the electron-donating methyl substituents. Such a combination of substituents influences its physicochemical properties, including solubility, thermal stability, and reactivity.

Properties

IUPAC Name |

1,5-dimethyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5-3-6(2)8(13(14)15)4-7(5)9(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRYPTHOPWUPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378971 | |

| Record name | 2,4-Dimethyl-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261945-82-8 | |

| Record name | 2,4-Dimethyl-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration Using Mixed Acid

A classical approach involves nitration of 2,4-dimethylbenzotrifluoride using a mixture of nitric acid and sulfuric acid:

- The substrate is dissolved in sulfuric acid.

- Nitric acid is added dropwise at controlled temperature (0–5 °C) to avoid over-nitration.

- The reaction mixture is stirred for several hours.

- Upon completion, the mixture is poured onto ice to precipitate the nitro product.

- The solid is filtered, washed, and dried.

This method yields this compound with moderate to good selectivity.

Clean Nitration Using Ammonium Nitrate and Oleum

A patented clean method for related benzotrifluoride nitration (e.g., dichloro analogues) employs ammonium nitrate and fuming sulfuric acid, which offers advantages in environmental impact and reagent recycling:

- Primary nitration of the chlorobenzotrifluoride derivative with nitric acid and sulfuric acid.

- Separation of spent acid and nitration intermediate.

- Secondary nitration using a mixture of ammonium nitrate and oleum prepared by concentrating the spent acid.

- Recycling of spent acid to minimize waste and corrosion.

Though this method is described for 2,4-dichloro-3,5-dinitrobenzotrifluoride, similar principles apply to nitration of methyl-substituted benzotrifluorides, potentially adaptable to this compound synthesis.

Data Table: Summary of Nitration Conditions for Benzotrifluoride Derivatives

| Entry | Substrate | Nitrating Agent | Temp (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| 1 | 2,4-Dimethylbenzotrifluoride | HNO3 + H2SO4 (mixed acid) | 0–5 | 3–5 | Classical nitration; ice quench to isolate product |

| 2 | 2,4-Dichlorobenzotrifluoride | Ammonium nitrate + oleum | 80–100 | 1–5 | Clean nitration with acid recycling (patented) |

| 3 | 2,4-Dimethylbenzotrifluoride | HNO3 + H2SO4 + surfactant (e.g., N,N-dimethyl-N-dodecyl-N-sulfonic acid propyl ammonium sulfate) | 50 | 4 | Enhanced nitration with surfactant for better yield |

Research Findings and Notes

- The presence of electron-donating methyl groups at positions 2 and 4 directs nitration preferentially to the 5-position, consistent with electrophilic aromatic substitution regioselectivity.

- Use of ammonium nitrate in place of nitric acid reduces environmental corrosion and facilitates acid recycling, improving process sustainability.

- Reaction temperature control is critical to avoid over-nitration or formation of undesired isomers.

- Surfactants can be employed to improve nitration efficiency and product isolation.

- Purification typically involves liquid-liquid phase separation, washing with water or neutralizing agents, and vacuum drying.

- Safety precautions are paramount due to the toxic and corrosive nature of nitrating agents and nitro compounds.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

Reduction: The major product formed is 2,4-dimethyl-5-aminobenzotrifluoride.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- DMNTF serves as a crucial intermediate in the synthesis of complex organic molecules. Its functional groups facilitate various chemical reactions, making it a valuable building block for developing new chemical entities.

Reactivity and Mechanism

- The presence of the nitro group allows DMNTF to participate in redox reactions, while the methyl and trifluoromethyl groups influence its reactivity and interaction with other molecules. This versatility is essential for creating diverse organic compounds.

Biological Applications

Biochemical Pathway Studies

- In biological research, DMNTF is utilized as a probe in studying biochemical pathways. Its ability to interact with specific molecular targets makes it a useful tool for understanding cellular mechanisms.

Pharmaceutical Development

- DMNTF is explored as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects. Its structural characteristics can be modified to enhance biological activity against various diseases, including infectious diseases .

Medical Research

Antiviral Activity

- Recent studies have evaluated derivatives of DMNTF for their antiviral properties, particularly against resistant strains of viruses such as HIV. Compounds derived from DMNTF have shown promising results in inhibiting viral replication at low concentrations, indicating potential for further development into therapeutic agents .

Antimicrobial Properties

- Research has also focused on the antimicrobial efficacy of DMNTF derivatives against multidrug-resistant Gram-positive bacteria. These studies highlight the compound's potential role in addressing antibiotic resistance through novel drug design .

Industrial Applications

Agrochemicals Production

- DMNTF is employed in the production of agrochemicals, where its derivatives are used as herbicides and pesticides. The compound’s ability to interact with biological systems makes it effective in controlling pests and enhancing crop yields .

Dyes and Pigments

- The compound is also utilized in synthesizing dyes and pigments, where its chemical properties contribute to the stability and vibrancy of colorants used in various industrial applications .

Data Table: Properties and Applications of DMNTF

| Property/Application | Details |

|---|---|

| Chemical Structure | C9H8ClF3N2O2 |

| Reactivity | Participates in redox reactions; versatile building block |

| Biological Use | Probe for biochemical pathways; precursor for pharmaceuticals |

| Antiviral Efficacy | Effective against HIV; low EC50 values indicating high potency |

| Agrochemical Use | Used in herbicides and pesticides |

| Industrial Use | Synthesized into dyes and pigments |

Case Studies

-

Synthesis of Antiviral Compounds

- A study focused on modifying DMNTF to create new antiviral agents demonstrated that specific structural changes could significantly enhance efficacy against resistant viral strains. The synthesized compounds exhibited EC50 values in the sub-nanomolar range, showcasing their potential as therapeutic candidates .

- Green Chemistry Approach

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Methoxy-4-methyl-5-nitrobenzotrifluoride

- Substituents : Methoxy (-OCH₃) at position 2, methyl at 4, nitro at 5, and trifluoromethyl.

- However, it may reduce thermal stability due to lower steric bulk compared to methyl .

- Applications : Likely employed in intermediates for dyes or pharmaceuticals where solubility is critical.

2,4-Dichloro-5-methylbenzotrifluoride

- Substituents : Chlorine atoms at positions 2 and 4, methyl at 5, and trifluoromethyl.

- Key Differences: Chlorine’s strong electron-withdrawing nature increases electrophilicity, making this compound reactive in nucleophilic aromatic substitution (NAS) reactions.

- Applications : Used as a precursor in pesticide synthesis due to its reactivity.

2-Fluoro-5-nitrobenzotrifluoride

- Substituents : Fluorine at position 2, nitro at 5, and trifluoromethyl.

- Key Differences: Fluorine’s high electronegativity intensifies electron-withdrawing effects, stabilizing negative charges in intermediates. This compound (C₇H₃F₄NO₂) exhibits lower lipophilicity than methyl-substituted analogs, affecting membrane permeability in biological systems .

- Applications : Suitable for electronic materials or fluorinated pharmaceuticals.

Data Table: Structural and Functional Comparisons

Research Findings and Trends

Electron Effects: Nitro and trifluoromethyl groups dominate electronic properties, but methyl/methoxy substituents modulate reactivity. For example, methoxy derivatives show 20–30% higher solubility in methanol than methyl analogs .

Thermal Stability : Chlorinated derivatives decompose at higher temperatures (~250°C) compared to methylated analogs (~200°C) due to stronger C-Cl bonds .

Biological Activity : Fluorinated benzotrifluorides exhibit enhanced bioavailability in drug discovery, but methyl groups improve lipid solubility for agrochemical uptake .

Biological Activity

2,4-Dimethyl-5-nitrobenzotrifluoride (DMNTF) is a chemical compound with the molecular formula C10H10ClF3N2O2. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding the biological activity of DMNTF is crucial for its application in various industries, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

DMNTF features a nitro group and trifluoromethyl substituents, which are known to influence its biological properties. The molecular weight of DMNTF is approximately 219.16 g/mol, and it exhibits unique characteristics due to its structural components.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClF3N2O2 |

| Molecular Weight | 219.16 g/mol |

| CAS Number | 261945-82-8 |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that DMNTF exhibits significant antimicrobial activity against various bacterial strains. A study investigated its efficacy against Gram-positive bacteria, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics. The bacteriostatic nature of DMNTF suggests that it disrupts bacterial membrane integrity without inducing resistance, making it a candidate for further development in antibacterial therapies .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of DMNTF. Results indicate that while DMNTF demonstrates antibacterial properties, it also exhibits cytotoxic effects on human cell lines at higher concentrations. The therapeutic index remains favorable; however, careful consideration is required regarding dosage and exposure duration in potential therapeutic applications .

The precise mechanism by which DMNTF exerts its biological effects remains under investigation. Preliminary studies suggest that the nitro group plays a critical role in its interaction with bacterial cells, potentially leading to oxidative stress or disruption of cellular processes . Further research is necessary to elucidate the detailed pathways involved.

Case Studies

Several case studies highlight the practical applications and implications of DMNTF's biological activity:

- Antibacterial Efficacy : A comparative analysis showed that DMNTF was effective against multi-drug resistant strains of Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics like oxacillin.

- Cytotoxicity Assessment : In vitro studies conducted on human cancer cell lines demonstrated that DMNTF has a selective cytotoxic effect, sparing normal cells while effectively inhibiting tumor cell proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-Dimethyl-5-nitrobenzotrifluoride, and what key reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves nitration and halogenation steps. For example, nitration of a benzotrifluoride precursor (e.g., 2,4-dimethylbenzotrifluoride) using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product isolation. Reaction optimization focuses on avoiding byproducts like regioisomers (e.g., 3-nitro derivatives) by controlling electrophilic substitution patterns .

- Key Parameters : Temperature control, stoichiometry of nitrating agents, and solvent polarity.

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹⁹F NMR : Distinctive splitting patterns for methyl (δ ~2.3–2.5 ppm) and trifluoromethyl groups (δ ~-60 ppm in ¹⁹F NMR). Nitro groups deshield adjacent protons, shifting aromatic protons to δ ~7.5–8.5 ppm .

- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and C-F (1100–1200 cm⁻¹) groups.

- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1) .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The compound is light-sensitive and hygroscopic. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests (TGA/DSC) show decomposition above 150°C, necessitating avoidance of high-temperature processing. Hydrolytic stability in aqueous buffers (pH 4–9) should be monitored via HPLC to detect nitro group reduction or trifluoromethyl hydrolysis .

Advanced Research Questions

Q. How do substituent positions (methyl, nitro, trifluoromethyl) influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing (-I effect), directing nitration to the para position. Methyl groups (+I effect) activate the ring but compete for ortho/para positions. Computational studies (DFT) can model charge distribution to predict reactivity .

- Experimental Validation : Competitive nitration experiments with analogues (e.g., 4-chloro-3-nitrobenzotrifluoride) reveal meta/para product ratios under varying conditions .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) across studies?

- Methodological Answer :

- Data Cross-Validation : Compare datasets from authoritative sources (e.g., NIST for melting points, PubChem for solubility). For example, discrepancies in melting points may arise from polymorphic forms or impurities. Recrystallization in ethanol/water mixtures followed by DSC analysis can confirm phase purity .

- Collaborative Reproducibility : Replicate synthesis and characterization protocols from peer-reviewed studies to identify methodological outliers .

Q. What role does the trifluoromethyl group play in modulating biological activity or material properties?

- Methodological Answer :

- Biological Systems : The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for drug discovery. In vitro assays (e.g., enzyme inhibition) can quantify its impact on binding affinity .

- Material Science : Fluorinated aromatic compounds exhibit unique dielectric properties. Measure permittivity (ε) and thermal conductivity to assess suitability for fluoropolymer applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.